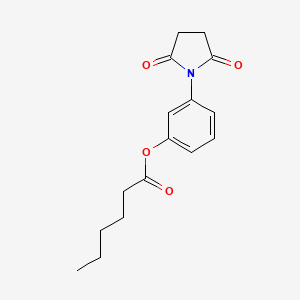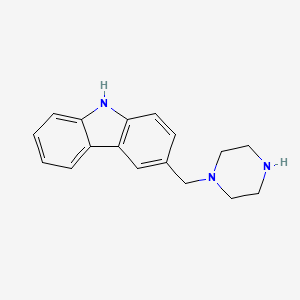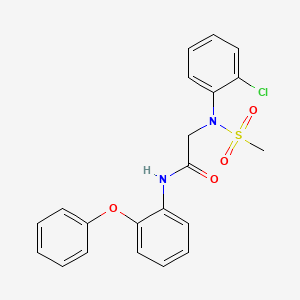![molecular formula C30H35N3O4 B12484510 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12484510.png)
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-butoxyphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-BUTOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-BUTOXYBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of the piperazine ring, benzylation, and esterification. Common reagents used in these reactions include benzyl chloride, piperazine, and butoxybenzoic acid. The reactions are usually carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-BUTOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-BUTOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 4-(4-PHENYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE
- METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE
Uniqueness
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-BUTOXYBENZAMIDO)BENZOATE is unique due to its specific functional groups and molecular structure, which may confer distinct pharmacological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C30H35N3O4 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-butoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C30H35N3O4/c1-3-4-19-37-26-12-8-11-24(20-26)29(34)31-27-21-25(30(35)36-2)13-14-28(27)33-17-15-32(16-18-33)22-23-9-6-5-7-10-23/h5-14,20-21H,3-4,15-19,22H2,1-2H3,(H,31,34) |
Clave InChI |
LPAPUSLTBOQLDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12484439.png)
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484456.png)
![{5-amino-3-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B12484460.png)

![2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B12484468.png)
![N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484480.png)
![Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484482.png)


![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12484490.png)
![6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12484491.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B12484501.png)
![Propyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12484504.png)
